molecular formula C8H16N2O2 B13322469 N-(2-(Piperidin-1-yl)ethoxy)formamide

N-(2-(Piperidin-1-yl)ethoxy)formamide

Cat. No.: B13322469
M. Wt: 172.22 g/mol
InChI Key: IYABKUQPTKXUIV-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-1-yl)ethoxy)formamide is a synthetic organic compound characterized by a formamide group (-NHCHO) linked via an ethoxy (-OCH2CH2-) bridge to a piperidine ring. This compound is structurally related to pharmacologically active molecules, particularly those targeting neurological pathways, due to the piperidine group's prevalence in central nervous system (CNS)-targeting drugs .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(2-piperidin-1-ylethoxy)formamide

InChI

InChI=1S/C8H16N2O2/c11-8-9-12-7-6-10-4-2-1-3-5-10/h8H,1-7H2,(H,9,11)

InChI Key

IYABKUQPTKXUIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCONC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-1-yl)ethoxy)formamide typically involves the reaction of piperidine with ethylene oxide, followed by formylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multi-step processes that ensure high yields and purity. These methods may include hydrogenation, cyclization, and other functionalization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-1-yl)ethoxy)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Piperidin-1-yl)ethoxy)carboxylic acid, while reduction may produce N-(2-(Piperidin-1-yl)ethoxy)methanol .

Scientific Research Applications

N-(2-(Piperidin-1-yl)ethoxy)formamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-1-yl)ethoxy)formamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural analogs differ in three key aspects:

Amide/Substituent Type : The formamide group distinguishes it from cinnamamides (e.g., compound 6f in ) or aromatic amines (e.g., compound 37 in ).

Ethoxy-Linked Amine: The piperidin-1-yl group on the ethoxy chain contrasts with dimethylamino (e.g., 6d), diethylamino (e.g., 6e), or pyrrolidinyl (e.g., 6g) substituents .

Core Skeleton : Unlike biphenyl amines (e.g., 35–37 in ) or naphthalene derivatives (e.g., ), this compound lacks aromaticity beyond the piperidine ring .

Table 1: Structural Comparison of Selected Analogs
Compound Name Amine Group on Ethoxy Core Structure Amide Type Reference
N-(2-(Piperidin-1-yl)ethoxy)formamide Piperidin-1-yl Aliphatic chain Formamide -
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)cinnamamide (6f) Piperidin-1-yl Phenyl-cinnamamide Cinnamamide
N-(4-(2-(Dimethylamino)ethoxy)phenyl)cinnamamide (6d) Dimethylamino Phenyl-cinnamamide Cinnamamide
2-[2-(2-Methoxyethoxy)ethoxy]ethyl (2E)-2-cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate () Piperidin-1-yl Naphthalene-cyanoacrylate Cyanoacrylate
Table 2: Physical Properties of Ethoxy-Linked Analogs
Compound ID Amine Group Melting Point (°C) Yield (%) HPLC Purity (%)
6d Dimethylamino 105.0–106.2 63.1 98.4
6e Diethylamino 105.0–106.2 63.1 98.4
6f Piperidin-1-yl 145.7–147.3 59.8 97.8
6g Pyrrolidin-1-yl 93.2–94.9 57.3 98.3

Functional and Pharmacological Implications

  • Stability : The formamide group may confer hydrolytic stability compared to esters (e.g., ) but less than aromatic amides (e.g., 6f ) .

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